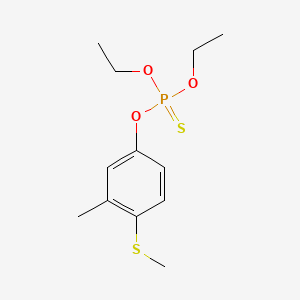
Fenthion-ethyl
Overview
Description
Mechanism of Action
Target of Action
Fenthion-ethyl, like most other organophosphates, primarily targets the cholinesterase enzyme . This enzyme plays a crucial role in the nervous system of many organisms, including humans, mammals, and various parasites . It is involved in the termination of nerve signals where acetylcholine is the neurotransmitter .
Mode of Action
The mode of action of this compound is explained by cholinesterase enzyme inhibition . By inhibiting the activity of cholinesterase, this compound prevents the termination of nerve signals, leading to constant neuronal activity and excitation . This massive disturbance in the normal movements of the parasites results in their paralysis and eventual death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neurotransmission pathway involving acetylcholine . By inhibiting cholinesterase, this compound causes an accumulation of acetylcholine in the neuromuscular synapses and cholinergic brain synapses . This leads to continuous nerve signal transmission, causing overstimulation and disruption of normal cellular processes .
Pharmacokinetics
It is known that this compound is vastly absorbed through the skin or after inhalation, in contrast with most other organophosphates .
Result of Action
The result of this compound’s action at the molecular and cellular level is the overstimulation of nerve cells , leading to the paralysis and death of the targeted pests . This overstimulation is caused by the accumulation of acetylcholine in the neuromuscular synapses and cholinergic brain synapses due to the inhibition of cholinesterase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its persistence in soil and water systems depends on local conditions . It has a low water solubility but is generally highly soluble in organic solvents . These properties can affect its distribution in the environment and its effectiveness against targeted pests .
Biochemical Analysis
Biochemical Properties
Fenthion-ethyl, like its parent compound fenthion, is known to act as a cholinesterase inhibitor . This means it interacts with the enzyme cholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter. This interaction disrupts the normal biochemical reactions in the nervous system of insects, leading to their paralysis and eventual death .
Cellular Effects
The primary cellular effect of this compound is the inhibition of cholinesterase activity, which leads to an accumulation of acetylcholine in the synapses . This accumulation disrupts normal cellular processes, particularly those related to nerve impulse transmission. It can affect cell signaling pathways and potentially influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of the enzyme cholinesterase, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an overstimulation of the nervous system.
Temporal Effects in Laboratory Settings
This compound is known to be moderately persistent in the environment . Its persistence in soil and water systems depends on local conditions . Photodegradation and biodegradation are common mechanisms of fenthion degradation in the environment
Dosage Effects in Animal Models
These effects are often related to the compound’s action as a cholinesterase inhibitor, leading to symptoms of neurotoxicity .
Metabolic Pathways
It is likely that it undergoes similar metabolic processes as other organophosphates, which typically involve hydrolysis, oxidation, and conjugation reactions
Transport and Distribution
This compound is expected to be transported and distributed within cells and tissues in a manner similar to other organophosphates . It is known to have a low water solubility but is generally highly soluble in organic solvents . It is volatile and is not expected to leach to groundwater
Preparation Methods
Fenthion-ethyl can be synthesized through the condensation of 4-methylmercapto-m-cresol and diethyl phosphorochloridothionate . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the condensation process. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Fenthion-ethyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxon form, fenthion oxon.
Hydrolysis: In the presence of water, this compound can hydrolyze to form fenthion sulfoxide and fenthion sulfone.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and water or aqueous solutions for hydrolysis. The major products formed from these reactions are fenthion oxon, fenthion sulfoxide, and fenthion sulfone .
Scientific Research Applications
Fenthion-ethyl has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Fenthion-ethyl is part of the organophosphate family, which includes other compounds like malathion, parathion, and diazinon . Compared to these compounds, this compound is unique in its specific molecular structure, which provides it with distinct properties and effectiveness against certain pests . For instance:
Malathion: Less toxic to mammals but less effective against certain pests compared to this compound.
Parathion: More toxic to mammals and has a broader spectrum of activity.
Diazinon: Similar in toxicity but differs in its environmental persistence and degradation products.
This compound’s unique combination of effectiveness and relatively moderate toxicity makes it a valuable tool in pest control .
Properties
IUPAC Name |
diethoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3PS2/c1-5-13-16(17,14-6-2)15-11-7-8-12(18-4)10(3)9-11/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWJBWHBOKETRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057997 | |
| Record name | Fenthion-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1716-09-2 | |
| Record name | Fenthion-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenthion-ethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenthion-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl O-[3-methyl-4-(methylthio)phenyl] thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENTHION-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFB5911115 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


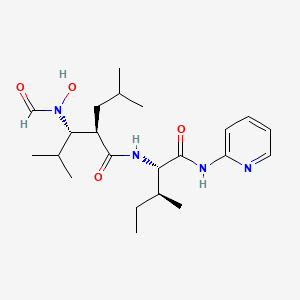
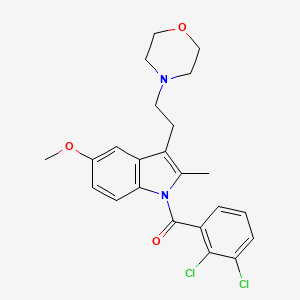
![(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid](/img/structure/B1672464.png)

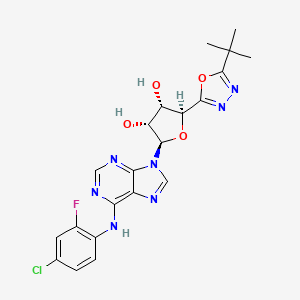
![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride](/img/structure/B1672470.png)

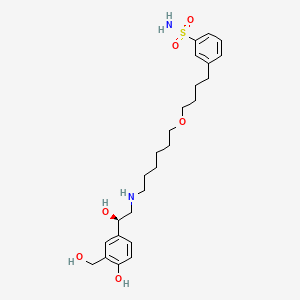
![5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1672474.png)


![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)

